1-(5-Chlorothiophen-3-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-3-yl)butane-1,3-dione is a chemical compound with the molecular formula C8H7ClO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position of the thiophene ring and a butane-1,3-dione moiety.
Preparation Methods
The synthesis of 1-(5-Chlorothiophen-3-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-chlorothiophene-3-carboxylic acid with butane-1,3-dione in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants under reflux in an appropriate solvent, such as ethanol or acetic acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
1-(5-Chlorothiophen-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(5-Chlorothiophen-3-yl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: This compound can be employed in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-3-yl)butane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-(5-Chlorothiophen-3-yl)butane-1,3-dione can be compared with other similar compounds, such as:
1-(5-Bromo-3-chlorothiophen-2-yl)butane-1,3-dione: This compound has a bromine atom in addition to the chlorine atom, which may alter its reactivity and applications.
1-(5-Chlorothiophen-2-yl)butane-1,3-dione: The position of the chlorine atom differs, which can influence the compound’s chemical properties and reactivity.
Properties
Molecular Formula |
C8H7ClO2S |
---|---|
Molecular Weight |
202.66 g/mol |
IUPAC Name |
1-(5-chlorothiophen-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)2-7(11)6-3-8(9)12-4-6/h3-4H,2H2,1H3 |
InChI Key |
MRJNUEUAMLRSMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CSC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.